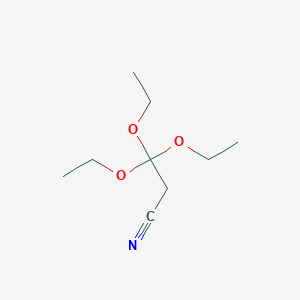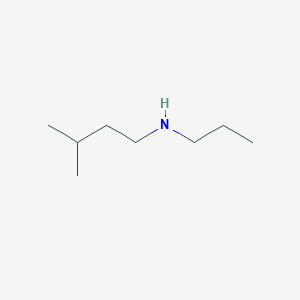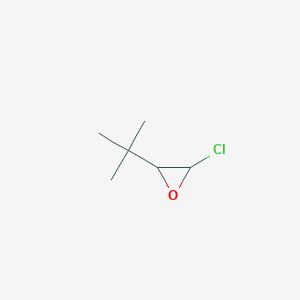
2-Tert-butyl-3-chlorooxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butyl-3-chlorooxirane is a chemical compound belonging to the class of oxiranes, also known as epoxides. This compound features a three-membered ring structure with an oxygen atom and a chlorine atom attached to adjacent carbon atoms. The presence of the tert-butyl group adds steric hindrance, influencing the reactivity and stability of the molecule.
Synthetic Routes and Reaction Conditions:
Epoxidation of Alkenes: One common method involves the epoxidation of tert-butyl ethylene using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Halogenation and Cyclization: Another approach is the halogenation of tert-butyl alcohol followed by cyclization to form the oxirane ring.
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale epoxidation reactions using robust and scalable catalysts. Continuous flow reactors and optimized reaction conditions are employed to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the cleavage of the oxirane ring to form diols.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and transition metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Aqueous or alcoholic solutions with nucleophiles such as amines or thiols.
Major Products Formed:
Diols: Resulting from the cleavage of the oxirane ring.
Alcohols: From reduction reactions.
Substituted Oxiranes: From nucleophilic substitution.
Scientific Research Applications
2-Tert-butyl-3-chlorooxirane finds applications across various fields:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Explored for its use in drug design and development, especially in targeting specific biological pathways.
Industry: Employed in the production of polymers and resins due to its reactivity and stability.
Mechanism of Action
The mechanism by which 2-tert-butyl-3-chlorooxirane exerts its effects involves the interaction with molecular targets and pathways. The oxirane ring can open under nucleophilic attack, leading to the formation of various intermediates and products. The tert-butyl group influences the steric environment, affecting the reactivity and selectivity of the compound.
Comparison with Similar Compounds
2-Tert-butyl-2-chlorooxirane: Similar structure but different position of chlorine.
2-Tert-butyl-3-methyloxirane: Similar oxirane ring but with a methyl group instead of chlorine.
Uniqueness: 2-Tert-butyl-3-chlorooxirane is unique due to its specific substitution pattern, which influences its reactivity and stability compared to other oxiranes. The presence of the tert-butyl group provides steric hindrance, making it distinct in its chemical behavior.
Properties
Molecular Formula |
C6H11ClO |
|---|---|
Molecular Weight |
134.60 g/mol |
IUPAC Name |
2-tert-butyl-3-chlorooxirane |
InChI |
InChI=1S/C6H11ClO/c1-6(2,3)4-5(7)8-4/h4-5H,1-3H3 |
InChI Key |
IYILYLSXJIVJMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(O1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


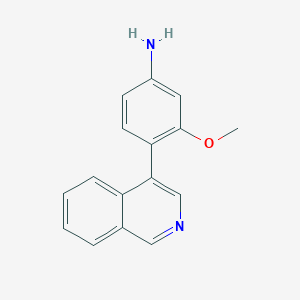
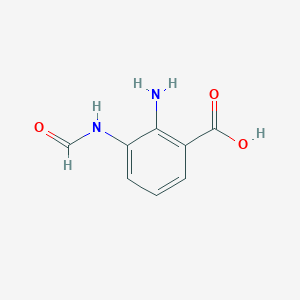
![Ethyl 4-[(2-ethoxy-2-oxoethyl)-methylamino]-4-oxobutanoate](/img/structure/B15358180.png)
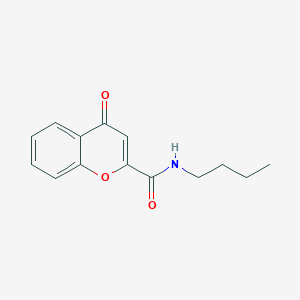

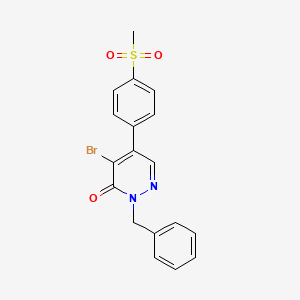

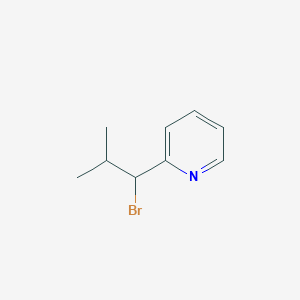
![N-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]propan-1-amine](/img/structure/B15358212.png)
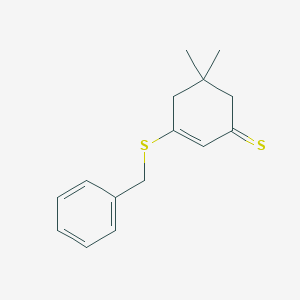
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B15358228.png)
